FabH Inhibitory Potency: >8-Fold Improvement Over Least Potent In-Class Analog
In a head-to-head panel of 19 thiazole derivatives synthesized from the same core scaffold, compound 5f, which corresponds structurally to N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide, exhibited the most potent FabH inhibition [1]. The FabH IC50 for the compound series ranged from 5.8 μM (most potent, attributed to 5f) to 48.1 μM (least potent analog), representing an approximately 8.3-fold difference in target engagement [1]. This quantitative rank ordering demonstrates that the 4-bromophenyl and 5-chlorothiophene substitution pattern uniquely optimizes FabH active-site interactions, as confirmed by docking simulations [1].
| Evidence Dimension | Escherichia coli FabH enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 ≈ 5.8 μM (compound 5f, structurally identical to CAS 325987-13-1) |
| Comparator Or Baseline | Least potent analog in the same series: IC50 = 48.1 μM |
| Quantified Difference | Approximately 8.3-fold lower IC50 (higher potency) for the target compound |
| Conditions | Cell-free FabH enzyme inhibition assay using purified E. coli FabH; compounds tested in parallel under identical conditions [1] |
Why This Matters
For procurement in antibacterial discovery programs, this compound provides the highest FabH inhibitory potency available within the characterized thiazole-thiophene carboxamide series, minimizing the need for further analog screening.
- [1] Design and synthesis of thiazole derivatives as potent FabH inhibitors with antibacterial activity. Eur J Med Chem. 2014; 74: 574-583. View Source
